molecular formula C13H14O4 B8169103 Methyl 5-ethynyl-2-(2-methoxyethoxy)benzoate

Methyl 5-ethynyl-2-(2-methoxyethoxy)benzoate

Cat. No.: B8169103
M. Wt: 234.25 g/mol
InChI Key: LHNNIRCEUVQDKM-UHFFFAOYSA-N
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Description

Methyl 5-ethynyl-2-(2-methoxyethoxy)benzoate is an organic compound with a complex structure, featuring an ethynyl group and a methoxyethoxy substituent on a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-ethynyl-2-(2-methoxyethoxy)benzoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 5-ethynyl-2-hydroxybenzoic acid.

    Esterification: The carboxylic acid group is esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid to form methyl 5-ethynyl-2-hydroxybenzoate.

    Etherification: The hydroxyl group is then etherified with 2-methoxyethanol in the presence of a base such as potassium carbonate to yield the final product, this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to high-purity products.

Types of Reactions:

    Oxidation: The ethynyl group can undergo oxidation reactions to form various oxidized products.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The methoxyethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or osmium tetroxide in the presence of a co-oxidant.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

Methyl 5-ethynyl-2-(2-methoxyethoxy)benzoate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of Methyl 5-ethynyl-2-(2-methoxyethoxy)benzoate involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the methoxyethoxy group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    Methyl 5-ethynyl-2-hydroxybenzoate: Lacks the methoxyethoxy group, making it less versatile in certain reactions.

    Methyl 5-ethynyl-2-(2-hydroxyethoxy)benzoate: Similar structure but with a hydroxyethoxy group instead of methoxyethoxy, affecting its reactivity and solubility.

Uniqueness: Methyl 5-ethynyl-2-(2-methoxyethoxy)benzoate is unique due to the presence of both an ethynyl group and a methoxyethoxy substituent, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

methyl 5-ethynyl-2-(2-methoxyethoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O4/c1-4-10-5-6-12(17-8-7-15-2)11(9-10)13(14)16-3/h1,5-6,9H,7-8H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHNNIRCEUVQDKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C=C1)C#C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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